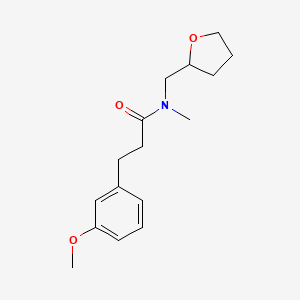![molecular formula C14H19N3O B6638960 [4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone acts as a selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic pathway of the brain. This pathway is involved in reward, motivation, and addiction. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on behavior and physiology. Acutely, it can reduce the locomotor activity and the reinforcing effects of drugs of abuse, such as cocaine and amphetamine. Chronically, it can reduce the development of drug tolerance and dependence, as well as the relapse to drug seeking behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone has several advantages for lab experiments, including its high selectivity for the D3 receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, it also has some limitations, including its potential off-target effects on other dopamine receptors, its potential toxicity at high doses, and its limited availability and high cost.
Future Directions
There are several future directions for the research on [4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone. One direction is to study its potential therapeutic applications in human subjects, including its safety and efficacy in the treatment of neurological and psychiatric disorders. Another direction is to explore its mechanisms of action at the molecular and cellular levels, including its interactions with other neurotransmitter systems and intracellular signaling pathways. Finally, future research could focus on developing new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties, as well as new applications in drug discovery and development.
Synthesis Methods
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone can be synthesized by several methods, including the reaction of 4-(cyclopropylmethyl)piperazine with 4-chloro-2-fluoropyridine in the presence of a base, or the reaction of 4-(cyclopropylmethyl)piperazine with 4-bromo-2-fluoropyridine in the presence of a palladium catalyst. The purity and yield of the final product can be improved by using different solvents and reaction conditions.
Scientific Research Applications
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been studied for its potential use in pain management and cancer treatment.
properties
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(13-3-5-15-6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRRTJPSQWHBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

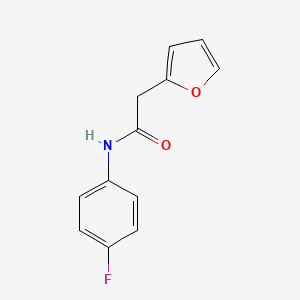

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
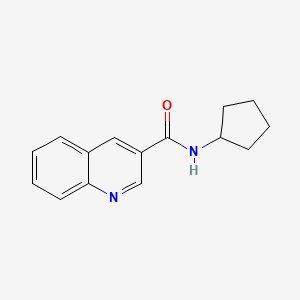
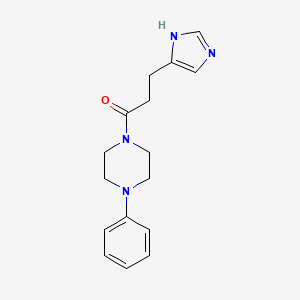
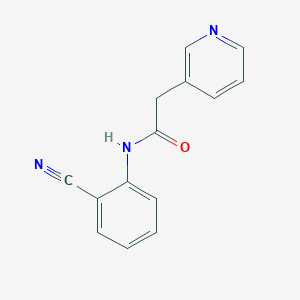
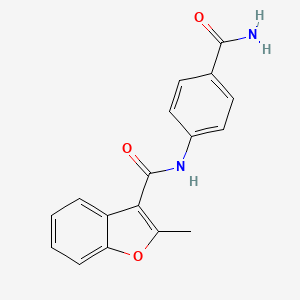
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

